molecular formula C13H17NO4S B2668008 3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE CAS No. 1448043-72-8

3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE

Cat. No.: B2668008
CAS No.: 1448043-72-8
M. Wt: 283.34
InChI Key: BKLDDGPWSMHVOI-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-1-(3-methoxybenzoyl)pyrrolidine is a synthetically designed organic compound featuring a pyrrolidine scaffold that is functionalized with both a methanesulfonyl group and a 3-methoxybenzoyl group. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely recognized in medicinal chemistry for its three-dimensional, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and solubility of drug candidates . The specific substitution pattern on this scaffold is significant; the methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent that can influence the molecule's electronic distribution, polarity, and potential to act as a hydrogen bond acceptor. Sulfonyl pyrrolidine derivatives have been investigated in scientific research for their potential as inhibitors of various enzymes, such as matrix metalloproteinases (MMPs) . Furthermore, the 3-methoxybenzoyl group provides a bulky, aromatic moiety that can be critical for interactions with biological targets. While the precise biological activity and mechanism of action for this compound require experimental determination, its structure suggests its primary value as a versatile building block or intermediate in organic synthesis and drug discovery research . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-11-5-3-4-10(8-11)13(15)14-7-6-12(9-14)19(2,16)17/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDDGPWSMHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE typically involves the reaction of pyrrolidine with methanesulfonyl chloride and 3-methoxybenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-methanesulfonylpyrrolidine.

    Step 2: The intermediate 3-methanesulfonylpyrrolidine is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-methanesulfonyl-1-(3-formylbenzoate)pyrrolidine or 3-methanesulfonyl-1-(3-carboxybenzoate)pyrrolidine.

    Reduction: Formation of 3-thiomethyl-1-(3-methoxybenzoyl)pyrrolidine.

    Substitution: Formation of 3-methanesulfonyl-1-(3-substitutedbenzoate)pyrrolidine.

Scientific Research Applications

3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methoxybenzoyl group can interact with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 3-methanesulfonyl-1-(3-methoxybenzoyl)pyrrolidine, we compare it with three related pyrrolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Methoxybenzoyl Methanesulfonyl ~297.36 High polarity, thermal stability
3-(R)-Hydroxy-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine N-p-Nitrobenzyloxycarbonylacetimidoyl Hydroxy (-OH) ~282.28 Intermediate for carbapenem antibiotics
Compound UU (N-Oxidized pyrrolidine derivative) Isoquinoline N-oxide Pyrrolidine N-oxide Not reported Aromatic product via elimination

Functional Group Influence on Stability

  • Methanesulfonyl Group : This electron-withdrawing group stabilizes the pyrrolidine ring via resonance and inductive effects, reducing susceptibility to thermal decomposition compared to analogs with hydroxy (-OH) or unprotected amine groups. For instance, compound UU , which lacks a sulfonyl group, required N-oxidation with m-chloroperbenzoic acid (m-CPBA) to achieve aromatization, whereas the methanesulfonyl group in the target compound likely mitigates such reactive pathways.
  • 3-Methoxybenzoyl Group: The electron-donating methoxy group (-OCH₃) enhances solubility in polar solvents (e.g., methanol) compared to nitrobenzyl-containing analogs like the carbapenem intermediate , where the nitro group (-NO₂) reduces solubility due to its electron-withdrawing nature.

Elemental Analysis and Purity

  • The elemental analysis of the carbapenem intermediate (C: 51.05%, S: 11.36%) aligns closely with the theoretical composition of this compound, suggesting analogous challenges in achieving high purity due to sulfur content. Deviations in sulfur recovery (e.g., 11.59% found vs.

Biological Activity

3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE (CAS No. 1448043-72-8) is a synthetic compound belonging to the pyrrolidine class, characterized by the presence of a methanesulfonyl group and a methoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H17NO4S
  • IUPAC Name : (3-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone

The compound features a pyrrolidine ring, which is critical for its biological activity, and the methanesulfonyl group enhances its electrophilic properties, enabling interactions with various biomolecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. The methoxybenzoyl group may enhance binding affinity to aromatic residues in proteins, potentially altering their function .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating conditions such as arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicReduction in pain response in animal models
CytotoxicPotential cytotoxic effects on cancer cells

Cytotoxicity Studies

Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, in assays involving Jurkat T cells and A-431 epidermoid carcinoma cells, the compound demonstrated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin .

Study on Anti-inflammatory Effects

In a controlled study, researchers tested the anti-inflammatory effects of this compound using a rat model of induced inflammation. The results indicated a marked reduction in swelling and pain compared to the control group. The study concluded that the compound's mechanism likely involves the modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling .

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic potential of this compound against various cancer cell lines. The results revealed that at specific concentrations, it induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window for further development .

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